2-Ethyl-5-((4-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
2-Ethyl-5-((4-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a fused heterocyclic compound featuring a thiazolo-triazole core substituted with ethyl, m-tolyl (3-methylphenyl), and 4-methylpiperidinyl groups. Thiazolo[3,2-b][1,2,4]triazole derivatives are of significant pharmacological interest due to their reported anticonvulsant, anti-inflammatory, and antimicrobial activities . This analysis compares the target compound with structurally related analogs, focusing on synthesis, physicochemical properties, and biological activity.
Properties
IUPAC Name |
2-ethyl-5-[(3-methylphenyl)-(4-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4OS/c1-4-16-21-20-24(22-16)19(25)18(26-20)17(15-7-5-6-14(3)12-15)23-10-8-13(2)9-11-23/h5-7,12-13,17,25H,4,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDFIRCILOQKDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC(=C3)C)N4CCC(CC4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethyl-5-((4-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities. The presence of the 4-methylpiperidine and m-tolyl groups suggests potential interactions with various biological targets.
Chemical Structure
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₂₃N₅OS
- Molecular Weight : 373.48 g/mol
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Thiazolo[3,2-b][1,2,4]triazole |
| Substituents | Ethyl group, 4-methylpiperidine |
| Functional Groups | Hydroxyl (-OH), tertiary amine |
Antimicrobial Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant antimicrobial properties. A study showed that compounds with similar structures demonstrated effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Potential
The compound has been evaluated for its anticancer properties in several studies. In vitro assays revealed that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.
Case Studies
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antibacterial efficacy of thiazolo[3,2-b][1,2,4]triazole derivatives.
- Findings : Compounds showed IC50 values ranging from 10 to 30 µg/mL against tested strains.
- : The thiazole moiety contributes significantly to the antimicrobial action.
-
Investigation of Anticancer Effects :
- Objective : To assess the cytotoxic effects on breast cancer cells.
- Methodology : MTT assay was performed on MCF-7 cells treated with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed with an IC50 of 25 µM.
- Implications : Suggests potential for development as an anticancer agent.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
- Cell Cycle Arrest : It can induce cell cycle arrest at the G0/G1 phase in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The target compound’s structure is defined by its m-tolyl and 4-methylpiperidinyl substituents. Key analogs and their structural differences are summarized below:
Key Observations:
Anticonvulsant Activity
- Compound 3c (6-(4-fluorophenyl)thiazolo[...]triazole): Highly active against maximal electroshock (MES) seizures, attributed to fluorine’s electronegativity enhancing CNS penetration .
- Compound 5b (6-(4-propoxyphenyl)thiazolo[...]triazole): Active in both MES and pentylenetetrazol (PTZ) tests, suggesting dual mechanisms .
- Fluorinated Analogs (e.g., ): Expected to exhibit enhanced activity due to structural similarity to 3c, though specific data for the target compound is lacking.
Anti-inflammatory and Analgesic Potential
- Thiazolo-triazole Derivatives : Designed with substituents known in anti-inflammatory drugs (e.g., aryl groups). Piperazine-containing analogs (e.g., ) may improve solubility and target binding.
Antimicrobial Activity
- 2-Aryl-5-(pyrazolin/isoxazolin)thiazolo[...]triazoles : Demonstrated antibacterial and antifungal effects, though specific data for the target compound is unavailable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
